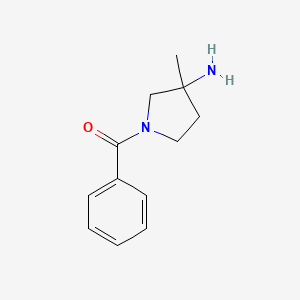
(3-Amino-3-methyl-pyrrolidin-1-YL)-phenyl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-3-methyl-pyrrolidin-1-YL)-phenyl-methanone is a synthetic organic compound that features a pyrrolidine ring substituted with an amino group and a phenyl methanone group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-3-methyl-pyrrolidin-1-YL)-phenyl-methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: Amination reactions can be used to introduce the amino group at the desired position.
Attachment of the Phenyl Methanone Group: This step might involve Friedel-Crafts acylation or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-3-methyl-pyrrolidin-1-YL)-phenyl-methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the phenyl methanone can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-Amino-3-methyl-pyrrolidin-1-YL)-phenyl-methanone may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of (3-Amino-3-methyl-pyrrolidin-1-YL)-phenyl-methanone would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Amino-3-methyl-pyrrolidin-1-YL)-phenyl-ethanone: Similar structure but with an ethanone group.
(3-Amino-3-methyl-pyrrolidin-1-YL)-phenyl-propanone: Similar structure but with a propanone group.
Uniqueness
(3-Amino-3-methyl-pyrrolidin-1-YL)-phenyl-methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(3-amino-3-methylpyrrolidin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C12H16N2O/c1-12(13)7-8-14(9-12)11(15)10-5-3-2-4-6-10/h2-6H,7-9,13H2,1H3 |
InChI Key |
JGHAAVFJVHRQKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















